![molecular formula C21H26N6O5 B2498809 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 941891-20-9](/img/structure/B2498809.png)

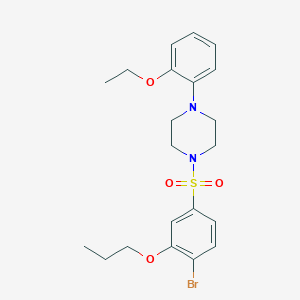

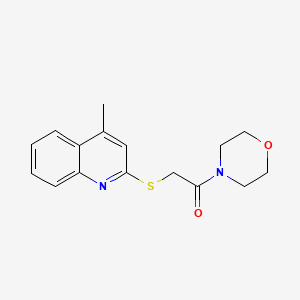

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting from simpler precursors to generate complex structures featuring imidazo[1,2-a]pyridine or triazine cores. A method described involves the annulation of the pyrimidine ring onto pre-existing molecular frameworks through reactions that may include cyclocondensation or nucleophilic substitution processes. These methods highlight the complexity and specificity required in synthesizing such intricate molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Structural elucidation of these compounds is critical, often achieved through a combination of spectroscopic techniques including NMR, IR, and mass spectrometry, alongside X-ray crystallography for definitive structure confirmation. The detailed structural analysis reveals the presence of multiple tautomeric forms and the dynamic equilibrium between them in solution, underlining the complexity of their molecular structure (Mohamed, 2021).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic systems or the functionalization of existing ones. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement, a mechanism involving nucleophilic addition, ring opening, and ring closure, demonstrating the complex chemical behavior of these compounds (Ledenyova et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound, ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate, has been a subject of interest in the synthesis of various hybrid molecules and heterocyclic compounds due to its structural complexity and potential biological activities. Studies have demonstrated its utilization in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting its role in creating compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Moreover, the compound's derivatives have been explored for their anti-inflammatory and analgesic properties through the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural sources like visnaginone and khellinone, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020).

Chemical Reactions and Transformations

Chemical transformations involving the core structure of this compound have been extensively studied, illustrating its versatility in organic synthesis. The compound participates in reactions leading to the formation of NNN′-trisubstituted 2-aminobenzamidines, demonstrating the potential for creating diverse chemical entities through nucleophilic attack and rearrangements (Stevens, 1974). Such chemical versatility is crucial for synthesizing novel compounds with potential therapeutic applications.

Propriétés

IUPAC Name |

ethyl 4-[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5/c1-3-32-21(31)24-10-8-23(9-11-24)17(28)14-27-19(30)18(29)26-13-12-25(20(26)22-27)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGHKBLSTXCYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)